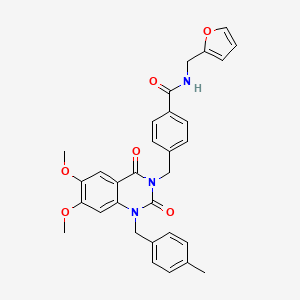

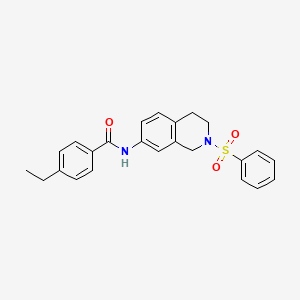

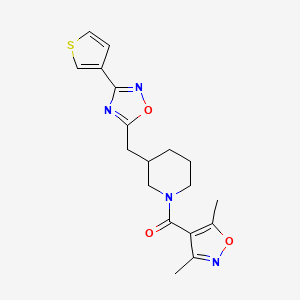

![molecular formula C21H19ClO3 B2984698 1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 307550-80-7](/img/structure/B2984698.png)

1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized using various methods. For example, benzo[c]chromen-6-one derivatives have been synthesized via CuAAC (copper-catalyzed azide–alkyne cycloaddition) reactions . Another method involves a base-promoted nucleophilic substitution/deprotonation/intramolecular aldol condensation/carboxylic acid or alkyl hydrogen carbonate elimination/aromatization reaction of α-cyano carbonyls and α,β-unsaturated coumarins .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Modified Coumarins and Mannich Bases Synthesis : Research on substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones involves the synthesis of Mannich bases with potential neuroleptic and tranquilizing activities. These compounds demonstrate low toxicity and act as stimulants of the central and peripheral nervous systems in pharmacological screenings (Garazd, Panteleimonova, Garazd, & Khilya, 2002).

Microwave-Assisted Synthesis : The development of novel 2H-Chromene derivatives bearing phenylthiazolidinones showcases significant antimicrobial activity. These derivatives are synthesized using microwave assistance, demonstrating the efficiency of this method in creating compounds with notable biological activities (El Azab, Youssef, & Amin, 2014).

Biological Activity

Antimicrobial and Biological Activities : Several studies focus on the antimicrobial and biological potential of chromene derivatives. For instance, the synthesis of novel 2H-Chromene derivatives resulted in compounds with remarkable antimicrobial properties against various bacteria and fungi, highlighting the therapeutic potential of these molecules (El Azab, Youssef, & Amin, 2014).

Material Properties

Photochromism and Molecular Interaction Studies : Research on chromene crystals has uncovered photochromic properties, a phenomenon where materials change color when exposed to light. This property is significant for applications in smart materials and optical data storage (Hobley et al., 2000). Additionally, studies on the fluorescence and metal interaction properties of racemic tetrahydrobenzo[c]chromen-6-one derivatives reveal potential as fluorescent probes, which could be valuable in analytical, environmental, and medicinal chemistry (Gülcan et al., 2022).

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClO3/c1-13-10-18(24-12-14-6-2-5-9-17(14)22)20-15-7-3-4-8-16(15)21(23)25-19(20)11-13/h2,5-6,9-11H,3-4,7-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQHVVVLADQRSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

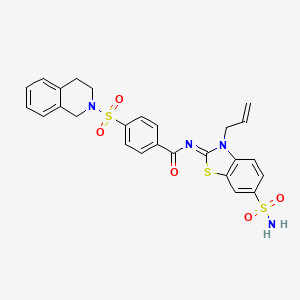

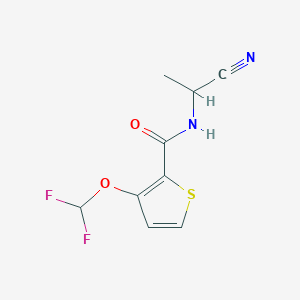

![(Z)-ethyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2984623.png)

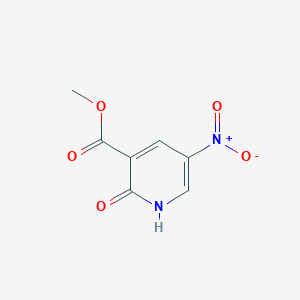

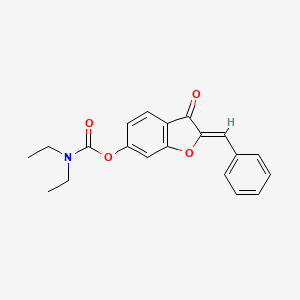

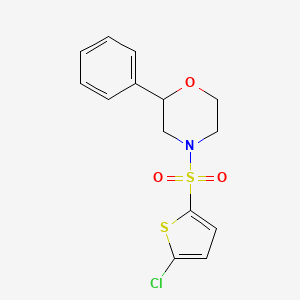

![3-(3-Chlorophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2984631.png)

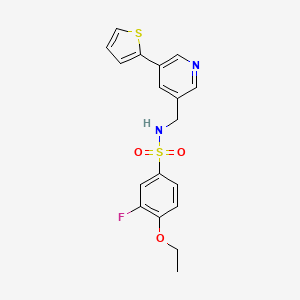

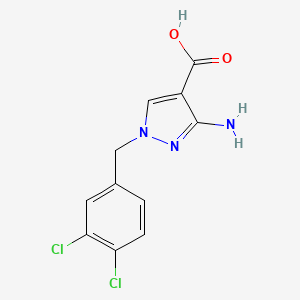

![(Z)-methyl 2-((2,6-difluorobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2984632.png)

![(E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2984633.png)